molecular formula C13H18N2O4 B14136823 Phe-Thr CAS No. 51352-44-4

Phe-Thr

Cat. No.: B14136823
CAS No.: 51352-44-4
M. Wt: 266.29 g/mol
InChI Key: NYQBYASWHVRESG-MIMYLULJSA-N
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Description

Preparation Methods

The synthesis of Phe-Thr can be achieved through standard solid-phase peptide synthesis (SPPS) methods, such as the Fmoc (9-fluorenylmethyloxycarbonyl) strategy . This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and bases like DIPEA (N,N-diisopropylethylamine) to facilitate the formation of peptide bonds. Industrial production methods may involve large-scale SPPS or solution-phase synthesis techniques to produce this compound in bulk quantities .

Chemical Reactions Analysis

Phe-Thr undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of Phe-Thr involves its interaction with specific molecular targets and pathways. For example, this compound can bind to somatostatin receptors, which are distributed in the cell membranes of many tumor cells . This binding can inhibit the release of growth hormone and other signaling molecules, leading to various physiological effects. The molecular targets and pathways involved in the action of this compound include protein-protein interactions, receptor binding, and modulation of signaling cascades .

Comparison with Similar Compounds

Phe-Thr can be compared with other similar dipeptides, such as:

The uniqueness of this compound lies in its specific combination of phenylalanine and threonine residues, which confer distinct chemical and biological properties. This dipeptide’s ability to interact with specific receptors and participate in various biochemical processes highlights its potential for diverse applications .

Properties

CAS No.

51352-44-4

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

IUPAC Name

(2S,3R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C13H18N2O4/c1-8(16)11(13(18)19)15-12(17)10(14)7-9-5-3-2-4-6-9/h2-6,8,10-11,16H,7,14H2,1H3,(H,15,17)(H,18,19)/t8-,10+,11+/m1/s1

InChI Key

NYQBYASWHVRESG-MIMYLULJSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)N)O

Canonical SMILES

CC(C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)N)O

physical_description

Solid

Origin of Product

United States

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